molecular formula C13H9N3O3S B14061717 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole CAS No. 16322-24-0

4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B14061717
CAS No.: 16322-24-0
M. Wt: 287.30 g/mol
InChI Key: XEAGLFCHDKJWSY-UHFFFAOYSA-N
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Description

4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by the presence of a benzoxadiazole core substituted with a benzylsulfanyl group at the 4-position and a nitro group at the 7-position. Benzoxadiazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products:

Scientific Research Applications

4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.

    Biology: Employed in the study of enzyme activities and protein interactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit glutathione S-transferase, an enzyme involved in drug resistance.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For instance, it binds to glutathione S-transferase, inhibiting its activity and leading to the accumulation of reactive oxygen species, which induces apoptosis in cancer cells. The compound also affects various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 pathways, which are involved in cell stress responses .

Comparison with Similar Compounds

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole
  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
  • 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
  • 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol

Comparison: 4-Benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole is unique due to its benzylsulfanyl substitution, which imparts distinct electronic and steric properties. This makes it particularly effective as a fluorescent probe and an enzyme inhibitor compared to its analogs .

Properties

CAS No.

16322-24-0

Molecular Formula

C13H9N3O3S

Molecular Weight

287.30 g/mol

IUPAC Name

4-benzylsulfanyl-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O3S/c17-16(18)10-6-7-11(13-12(10)14-19-15-13)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XEAGLFCHDKJWSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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